TRβ–Coactivator Inhibition: Target Compound vs. the Active Enone Species (Direct Head-to-Head Comparison)
In the fluorescence polarization assay measuring inhibition of the TRβ LBD–SRC2-2 peptide interaction, 1-(4-hexylphenyl)propan-1-one (the saturated ketone) exhibits an IC₅₀ > 100,000 nM, classifying it as essentially inactive [1]. In contrast, its α,β-unsaturated elimination product, 1-(4-hexylphenyl)prop-2-en-1-one (Entry 1 in Table 2 of Arnold et al.), inhibits with an IC₅₀ of 1,500 nM against TRβ under identical assay conditions [2]. This represents a > 66-fold potency difference.
| Evidence Dimension | TRβ LBD–SRC2-2 peptide interaction inhibition (IC₅₀) |
|---|---|
| Target Compound Data | > 100,000 nM |
| Comparator Or Baseline | 1-(4-Hexylphenyl)prop-2-en-1-one (enone): IC₅₀ = 1,500 nM |
| Quantified Difference | > 66-fold lower potency for the saturated target compound |
| Conditions | Fluorescence polarization assay; TRβ LBD [209–461]; SRC2-2 peptide; pH 7.2; 22 °C |
Why This Matters
For a laboratory purchasing 1-(4-hexylphenyl)propan-1-one as a negative control or precursor, this > 66-fold activity gap confirms the absence of confounding TRβ inhibitory signal, ensuring assay windows are not compromised by residual target engagement.
- [1] BindingDB. BDBM18832: 1-(4-Hexylphenyl)propan-1-one (Enone, 4g). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18832 (accessed 2026-05-11). View Source
- [2] Arnold, L. A.; Estébanez-Perpiñá, E.; Togashi, M.; Jouravel, N.; Shelat, A.; McReynolds, A. C.; Mar, E.; Nguyen, P.; Baxter, J. D.; Fletterick, R. J.; Webb, P.; Guy, R. K. J. Med. Chem. 2007, 50 (22), 5269–5280 (Table 2, Entry 1). View Source
